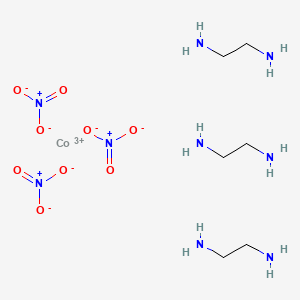

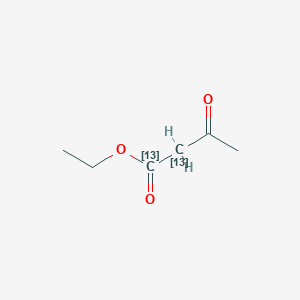

![molecular formula C34H28Cl2FeNiP2 B12059318 [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) is an organometallic compound widely used as a catalyst in various synthetic applications. This compound features a ferrocene moiety in its backbone, which imparts unique properties to the molecule. It is commonly employed in homogeneous catalysis, particularly in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) typically involves the reaction of [1,1’-Bis(diphenylphosphino)ferrocene] with nickel(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) undergoes several types of reactions, including:

Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.

Reductive Elimination: The reverse of oxidative addition, where the nickel center reduces its oxidation state by eliminating a molecule.

Substitution: Ligands on the nickel center can be replaced by other ligands under appropriate conditions

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkylzinc reagents, acetonitrile, and benzonitrile. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions often yield substituted aromatic compounds .

Scientific Research Applications

[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) exerts its catalytic effects involves the coordination of the nickel center with substrates, facilitating various reactions. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the nickel center .

Comparison with Similar Compounds

Similar Compounds

[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Similar in structure but with palladium instead of nickel, used in similar catalytic applications.

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II): Another nickel-based catalyst with a different ligand structure.

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II): Similar to the ethane derivative but with a longer carbon chain.

Uniqueness

The uniqueness of [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) lies in its ferrocene backbone, which imparts unique electronic properties and stability, making it highly effective in catalytic applications .

Properties

Molecular Formula |

C34H28Cl2FeNiP2 |

|---|---|

Molecular Weight |

684.0 g/mol |

InChI |

InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2 |

InChI Key |

NSSWUOVWGSDARH-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Ni]Cl.[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)